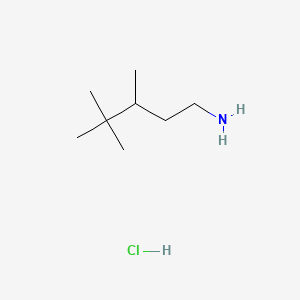

3,4,4-Trimethylpentan-1-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4,4-Trimethylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C8H20ClN. It is a derivative of amine and is commonly used in various chemical and industrial applications. This compound is known for its unique structural properties, which make it a valuable component in different scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethylpentan-1-amine hydrochloride typically involves the reaction of 3,4,4-Trimethylpentan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

Starting Material: 3,4,4-Trimethylpentan-1-amine.

Reagent: Hydrochloric acid (HCl).

Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete dissolution of the amine in the acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves:

Bulk Handling: Large quantities of 3,4,4-Trimethylpentan-1-amine and hydrochloric acid are handled in bulk.

Controlled Environment: The reaction is carried out in a controlled environment to maintain the purity and yield of the product.

Purification: The resulting product is purified using crystallization or other suitable methods to obtain high-purity this compound.

化学反应分析

Oxidation Reactions

The tertiary amine group in 3,4,4-Trimethylpentan-1-amine hydrochloride can undergo oxidation under controlled conditions.

| Reagents/Conditions | Products | Mechanism | Notes |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Amine oxides | Radical-mediated oxidation | Limited yield due to steric hindrance |

| Chromium(VI) compounds | Nitro derivatives | Two-electron oxidation | Requires acidic conditions |

Key Findings :

-

Oxidation typically produces amine oxides, but steric hindrance from the branched alkyl chain reduces reaction efficiency.

-

Strong oxidizing agents like chromium trioxide may further oxidize the amine to nitro compounds, though this is not explicitly documented for this specific compound.

Reduction Reactions

The hydrochloride salt can be reduced to its free amine or undergo dealkylation.

| Reagents/Conditions | Products | Mechanism | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Free amine (3,4,4-Trimethylpentan-1-amine) | Hydride transfer | Requires prior neutralization |

| Catalytic hydrogenation (H₂/Pd) | Dealkylated amines | Cleavage of C-N bonds | Produces smaller amines as byproducts |

Key Findings :

-

Reduction with LiAlH₄ regenerates the free amine, but the reaction requires careful pH adjustment to avoid side reactions.

-

Catalytic hydrogenation may fragment the molecule, highlighting the compound’s stability limitations under reductive conditions.

Substitution Reactions

The amine group participates in nucleophilic substitution, though reactivity is attenuated by the hydrochloride salt form.

| Reagents/Conditions | Products | Mechanism | Notes |

|---|---|---|---|

| Alkyl halides (R-X) | Quaternary ammonium salts | SN2 displacement | Low reactivity due to steric bulk |

| Acyl chlorides (RCOCl) | Amides | Acylation | Requires base to absorb HCl |

Key Findings :

-

Substitution reactions are feasible but inefficient due to steric hindrance from the 3,4,4-trimethylpentyl backbone.

-

Acylation produces stable amides, making this a preferred route for functionalization.

Acid-Base Reactions

The compound exhibits typical amine hydrochloride behavior in acid-base equilibria.

| Reagents/Conditions | Products | Application |

|---|---|---|

| NaOH (aqueous) | Free amine + NaCl + H₂O | Isolation of free amine |

| Trimethylsilyl chloride (TMSCl) | Stabilized hydrochloride salts | Salt metathesis |

Key Insight :

-

Deprotonation with strong bases like NaOH releases the free amine, which is volatile and requires careful handling .

Thermal Decomposition

Thermogravimetric analysis (TGA) data (not directly available for this compound) suggests:

-

Decomposition Pathway :

-

Above 200°C: Cleavage of C-N bonds, releasing methylamines and hydrocarbons.

-

Residue: Likely carbonaceous material and HCl gas.

-

科学研究应用

3,4,4-Trimethylpentan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in the study of biological processes and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 3,4,4-Trimethylpentan-1-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound acts by:

Binding to Receptors: It binds to specific receptors on cell surfaces, triggering a cascade of biochemical reactions.

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound influences signal transduction pathways, leading to various cellular responses.

相似化合物的比较

Similar Compounds

2,4,4-Trimethylpentan-2-amine Hydrochloride: Similar in structure but differs in the position of the amine group.

N,4,4-Trimethylpentan-1-amine Hydrochloride: Another derivative with slight structural variations.

Uniqueness

3,4,4-Trimethylpentan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications, distinguishing it from other similar compounds.

生物活性

3,4,4-Trimethylpentan-1-amine hydrochloride, also known as a branched-chain primary amine, has garnered attention for its biological activity, particularly its stimulant properties. This compound is characterized by a unique molecular structure that includes multiple methyl groups on a pentane backbone, which influences its reactivity and interaction with biological systems.

The molecular formula of this compound is C7H17ClN. Its structure features a central pentane chain with three methyl groups attached at the 3 and 4 positions. This branching contributes to its distinctive physical and chemical properties.

Research indicates that this compound acts primarily as a stimulant through its interaction with neurotransmitter systems. It enhances the release of key neurotransmitters such as norepinephrine and dopamine , leading to increased alertness and energy levels. This mechanism positions it similarly to other stimulants used in therapeutic contexts, including cognitive enhancement and weight loss supplements.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Stimulant Properties | Enhances alertness and energy through neurotransmitter modulation |

| Neurotransmitter Release | Increases levels of norepinephrine and dopamine in the brain |

| Potential Applications | Cognitive enhancement, weight loss supplements, pharmacological studies |

Stimulant Effects

A study highlighted the stimulant effects of this compound, noting its ability to significantly increase alertness in animal models. The compound was administered in varying doses to assess its impact on locomotor activity and cognitive performance. Results indicated a dose-dependent increase in activity levels, suggesting potential applications in treating attention disorders.

Neurotransmitter Interaction

Further investigation into the compound's interaction with neurotransmitter systems revealed that it could modulate dopamine pathways effectively. In vitro assays demonstrated that this compound could enhance dopamine release from neuronal cultures. This finding supports its potential use in developing treatments for conditions characterized by low dopamine levels, such as Parkinson's disease .

Safety and Toxicology

Despite its promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicated that while this compound exhibits stimulant effects similar to other amphetamines, it may pose risks associated with over-stimulation of the central nervous system. Adverse effects noted include increased heart rate and potential for dependency if misused .

属性

分子式 |

C8H20ClN |

|---|---|

分子量 |

165.70 g/mol |

IUPAC 名称 |

3,4,4-trimethylpentan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H19N.ClH/c1-7(5-6-9)8(2,3)4;/h7H,5-6,9H2,1-4H3;1H |

InChI 键 |

NAVVURIVDUWXHZ-UHFFFAOYSA-N |

规范 SMILES |

CC(CCN)C(C)(C)C.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。